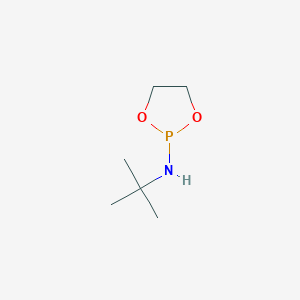![molecular formula C15H14O3S B14660610 {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid CAS No. 51723-74-1](/img/structure/B14660610.png)
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid typically involves the reaction of 3-methoxythiophenol with 2-bromoacetophenone under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- 4-(Methylsulfanyl)phenylacetic acid
- Phenylacetic acid
Uniqueness
{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
51723-74-1 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c1-18-12-6-4-7-13(10-12)19-14-8-3-2-5-11(14)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |
InChI Key |
PARQKJJTQCMCQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


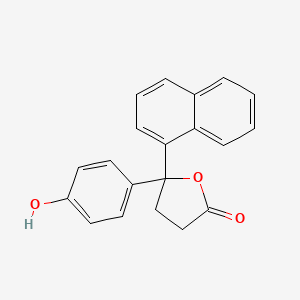

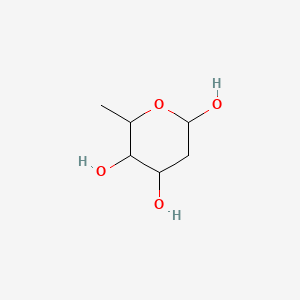
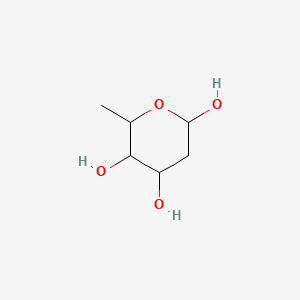

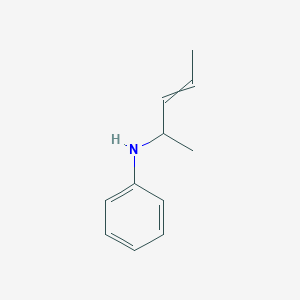

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
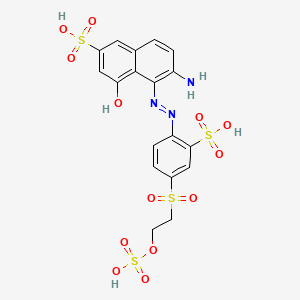

![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
